molecular formula C21H22N4O2S B7706752 4-METHYL-N-{6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENE-1-SULFONAMIDE

4-METHYL-N-{6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENE-1-SULFONAMIDE

Cat. No.: B7706752
M. Wt: 394.5 g/mol
InChI Key: XMFHBVKFFMYPSK-UHFFFAOYSA-N
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Description

4-METHYL-N-{6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazoloquinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-{6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENE-1-SULFONAMIDE typically involves multi-step reactions. One common method includes the Friedländer condensation, which involves the reaction of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . Another method involves the synthesis from anthranilic acid derivatives . These reactions are usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-{6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-METHYL-N-{6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for various biological targets.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with unique photophysical properties.

Mechanism of Action

The mechanism of action of 4-METHYL-N-{6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N-{6-METHYL-1-PROPYL-1H-PYRAZOLO[3,4-B]QUINOLIN-3-YL}BENZENE-1-SULFONAMIDE is unique due to its specific structural features and the resulting biological activities. Its combination of a pyrazoloquinoline core with a sulfonamide group provides it with distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

4-methyl-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-4-11-25-21-18(13-16-12-15(3)7-10-19(16)22-21)20(23-25)24-28(26,27)17-8-5-14(2)6-9-17/h5-10,12-13H,4,11H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFHBVKFFMYPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NS(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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